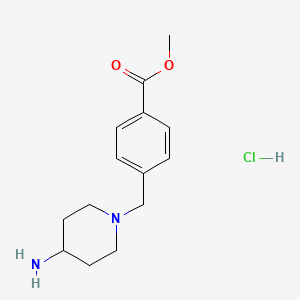

4-(4-Amino-piperidin-1-ylmethyl)-benzoic acid methyl ester hydrochloride

Description

4-(4-Amino-piperidin-1-ylmethyl)-benzoic acid methyl ester hydrochloride is a piperidine-substituted benzoic acid derivative characterized by a methyl ester group at the carboxylic acid position and a 4-aminopiperidine moiety linked via a methylene bridge to the aromatic ring. This compound is typically synthesized as a hydrochloride salt to enhance stability and solubility for laboratory applications.

Properties

IUPAC Name |

methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-18-14(17)12-4-2-11(3-5-12)10-16-8-6-13(15)7-9-16;/h2-5,13H,6-10,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUHSQKHALQEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Methylation of Benzoic Acid Derivatives

One common approach involves methylation of 4-aminobenzoic acid derivatives followed by amination of the piperidine ring. The process is summarized as follows:

| Step | Description | Reagents & Conditions | Reference |

|---|---|---|---|

| 1 | Esterification of 4-aminobenzoic acid | Methanol, acid catalyst (e.g., sulfuric acid) | Patent CN103382191A |

| 2 | N-alkylation with piperidine | Piperidine, methylating agents (e.g., methyl iodide or dimethyl sulfate) | Patent CN103382191A |

| 3 | Introduction of amino group on piperidine | Nucleophilic substitution or reduction | Literature synthesis |

Note: This method often employs methylation under controlled conditions, such as in tetrahydrofuran (THF) at 100°C, with microwave irradiation to improve yield, achieving yields around 94%.

Multi-step Synthesis via Intermediate Formation

An alternative involves synthesizing an intermediate methyl ester of benzoic acid bearing a protected amino group, then coupling with a piperidine derivative:

| Step | Description | Reagents & Conditions | Reference |

|---|---|---|---|

| 1 | Synthesis of methyl 4-(bromomethyl)benzoate | Bromomethylation of methyl 4-hydroxybenzoate | Literature |

| 2 | Nucleophilic substitution with piperidine | Piperidine, base (e.g., potassium carbonate) | Patent CN103382191B |

| 3 | Amination of piperidine | Using suitable amino donors or reduction | Patent CN103382191B |

This route emphasizes regioselectivity and functional group compatibility.

Hydrochloride Salt Formation

The final step involves converting the free base or ester derivative into its hydrochloride salt:

| Step | Description | Reagents & Conditions | Reference |

|---|---|---|---|

| 1 | Treatment with HCl source | Methanol-HCl, ethanol-HCl, or gaseous HCl | Patent CN103382191B |

| 2 | Crystallization of hydrochloride | Cooling, filtration | Standard practice |

This step ensures compound stability and enhances solubility for biological testing.

Data Table of Synthesis Conditions and Yields

| Method | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Methylation of benzoic acid derivative | Methyl iodide or dimethyl sulfate | THF | 20°C to reflux | ~94% | Microwave irradiation improves yield |

| Bromomethylation & nucleophilic substitution | Bromomethylbenzoate, piperidine | Acetone or DMF | Room temperature to 50°C | 85-90% | High regioselectivity |

| Hydrochloride salt formation | HCl gas or HCl in alcohol | Room temperature | - | Quantitative | Ensures stability |

Research Findings and Notes

- Patents CN103382191A and CN103382191B describe efficient routes for synthesizing methylated benzoic acid derivatives with piperidine functionalities, emphasizing high yields and purity.

- Microwave-assisted synthesis significantly reduces reaction times and increases yields, as reported in recent patent literature.

- Protection-deprotection strategies are often employed to prevent side reactions during methylation and amination steps.

- The hydrochloride salt formation is crucial for pharmacological applications, providing stability and solubility.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-piperidin-1-ylmethyl)-benzoic acid methyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents are often employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can lead to various substituted piperidine derivatives .

Scientific Research Applications

Pharmaceutical Development

APB has been investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders. Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems, making it a candidate for further research into its efficacy and safety.

Medicinal Chemistry

In medicinal chemistry, APB serves as a scaffold for synthesizing new compounds with enhanced biological activity. Researchers have explored modifications to its structure to improve its pharmacological properties, including potency and selectivity towards specific biological targets.

Drug Delivery Systems

The compound has also been studied in the context of drug delivery systems. Its ability to form complexes with various drugs allows for the development of innovative formulations that can enhance bioavailability and targeted delivery of therapeutic agents.

Biological Studies

APB is utilized in biological studies to probe the mechanisms of action of various biochemical pathways. Its role as an inhibitor or modulator in enzyme activities has been explored, providing insights into metabolic processes and potential therapeutic interventions.

Toxicology Research

Toxicological assessments of APB are crucial for understanding its safety profile. Studies have been conducted to evaluate its cytotoxic effects on different cell lines, contributing to risk assessment for future clinical applications.

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal investigated the neuropharmacological effects of APB on rodent models exhibiting anxiety-like behaviors. The results indicated that administration of APB led to a significant reduction in anxiety levels, suggesting its potential as an anxiolytic agent.

Case Study 2: Synthesis and Modification

Research focused on synthesizing derivatives of APB highlighted the compound's versatility as a lead structure. Modifications at specific positions on the piperidine ring resulted in compounds with improved binding affinity to serotonin receptors, indicating potential applications in treating depression.

Case Study 3: Drug Delivery Enhancements

A recent study explored the formulation of APB with liposomal carriers to enhance drug delivery efficiency. The findings demonstrated that liposomal encapsulation significantly increased the compound's stability and cellular uptake, paving the way for advanced therapeutic strategies.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 4-(4-Amino-piperidin-1-ylmethyl)-benzoic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups . The exact molecular targets and pathways involved can vary based on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous benzoic acid derivatives, focusing on structural variations, molecular properties, and functional distinctions.

Structural and Functional Group Variations

Key Observations

Linker Flexibility : The methylene bridge in the target compound provides conformational flexibility compared to the rigid carbonyl linker in its analog . This may influence binding to biological targets.

Amine Functionality: The primary amine on the piperidine ring distinguishes it from methylpiperazine derivatives (secondary amine) and chiral aminoethyl analogs (primary amine without cyclic structure) .

Salt Forms: Most analogs are synthesized as monohydrochlorides, except for the dihydrochloride salt in the methylpiperazine derivative , which may affect crystallinity and stability.

Biological Activity

4-(4-Amino-piperidin-1-ylmethyl)-benzoic acid methyl ester hydrochloride, often referred to as a derivative of benzoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4-(4-Amino-piperidin-1-ylmethyl)-benzoic acid methyl ester hydrochloride is with a molecular weight of 255.74 g/mol. Its structure includes a piperidine ring, which is known for influencing the pharmacological properties of compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 255.74 g/mol |

| CAS Number | 106261-47-6 |

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various biological targets:

- Antioxidant Activity : The compound has shown moderate antiradical activity, which suggests potential neuroprotective effects against oxidative stress in neuronal cells .

- Neuroprotective Effects : In vivo studies demonstrated that derivatives similar to this compound can prevent the aggregation of beta-amyloid peptides, which are implicated in Alzheimer's disease. Such activities were linked to the inhibition of histone deacetylases (HDACs), particularly HDAC6 .

- Antimicrobial Properties : Some studies have reported that benzoic acid derivatives possess antibacterial properties, potentially making them candidates for developing new antibiotics .

Case Studies and Research Findings

- Neuroprotection in Alzheimer’s Disease Models :

- Antimicrobial Evaluation :

- Inhibition of Histone Deacetylases :

Q & A

Q. What are the recommended synthetic methodologies for 4-(4-Amino-piperidin-1-ylmethyl)-benzoic acid methyl ester hydrochloride?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, methyl 4-(chloromethyl)benzoate can react with 4-aminopiperidine in the presence of a base like triethylamine to form the piperidinylmethyl intermediate. Subsequent esterification and hydrochloride salt formation are performed under anhydrous conditions . Key reagents include thionyl chloride (for acyl chloride formation) and polar aprotic solvents (e.g., DMF) to enhance reactivity. Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and methanol/dichloromethane gradients .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methyl ester (δ ~3.8–3.9 ppm for OCH₃) and piperidine ring protons (δ ~2.5–3.5 ppm).

- HPLC : A mobile phase of methanol:buffer (65:35) with sodium 1-octanesulfonate (pH 4.6) ensures separation of impurities .

- Mass Spectrometry : ESI-MS detects the molecular ion peak [M+H]⁺ at m/z 307.2 (free base) and confirms the hydrochloride salt via isotopic patterns .

Q. What safety protocols are essential during handling?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (P260 precaution) .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the piperidine moiety in this compound?

The 4-aminopiperidine group undergoes pH-dependent tautomerization, influencing its nucleophilicity. Under acidic conditions, the amino group is protonated, enhancing its ability to participate in hydrogen bonding with biological targets (e.g., enzymes). In substitution reactions, the piperidine nitrogen acts as a nucleophile, attacking electrophilic centers in aryl halides or activated esters . Kinetic studies suggest that steric hindrance from the methyl ester group slows down but does not prevent these reactions .

Q. How does this compound interact with biochemical pathways?

Structural analogs (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) inhibit serotonin receptors (5-HT₃) and modulate dopamine transporters. Computational docking studies suggest that the protonated piperidine nitrogen forms salt bridges with aspartate residues in receptor binding pockets. In vitro assays (e.g., radioligand binding) are recommended to validate target engagement .

Q. What stability challenges arise under varying experimental conditions?

- Thermal Stability : Decomposition occurs above 200°C, with gas chromatography (GC) revealing benzoic acid derivatives as degradation products .

- pH Sensitivity : The ester bond hydrolyzes rapidly at pH > 8, forming 4-(4-aminopiperidin-1-ylmethyl)-benzoic acid. Stabilize with buffers (pH 4–6) in biological assays .

- Light Exposure : UV-Vis spectroscopy shows a 10% degradation after 48 hours under UV light, necessitating amber glass storage .

Q. How can researchers resolve contradictory solubility data in polar vs. non-polar solvents?

The hydrochloride salt form increases water solubility (up to 50 mg/mL at 25°C) compared to the free base (<5 mg/mL). However, solubility in chloroform or DMSO is higher for the free base (150 mg/mL). Use potentiometric titration to determine the exact pKa (predicted ~8.5 for the piperidine nitrogen) and select solvents accordingly .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Ester Hydrolysis : Treat with aqueous NaOH to yield the carboxylic acid derivative, which can be coupled with amines via EDC/HOBt .

- Piperidine Modification : Introduce substituents (e.g., fluorine) at the 4-position of the piperidine ring using Buchwald-Hartwig amination or reductive amination .

- Biological Conjugation : Attach fluorescent tags (e.g., FITC) via the amino group for cellular uptake studies .

Methodological Considerations

- Contradictory Data Analysis : Cross-validate solubility and stability results using orthogonal techniques (e.g., NMR for degradation products, LC-MS for purity) .

- Experimental Design : Use factorial designs to optimize reaction conditions (e.g., temperature, solvent ratio) and minimize byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.